2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-20(14-28(25,26)15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)27-21/h1-13H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWHIFXCSVOMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide typically involves the reaction of 2-aminobenzothiazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 2-aminobenzothiazole attacks the sulfonyl chloride, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, thereby affecting cellular pathways and processes .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Benzothiazole vs. Benzoxazole: Replacing the benzothiazole ring with a benzoxazole (e.g., 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide in ) alters electronic properties.
- Thiazole vs. Benzothiazole: The compound 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () replaces the benzothiazole with a simpler thiazole ring.
Substituents on the Acetamide Nitrogen
- Aromatic vs. N-(3,4-Dimethoxyphenyl) Derivatives (): Methoxy groups introduce hydrogen-bonding capacity and polar surface area, improving solubility and target specificity .
- Nitrogen-Containing Substituents : N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide () includes a methylpiperazine group, which introduces basicity and enhances water solubility, a critical factor for pharmacokinetics .
Sulfonyl vs. Sulfanyl Linkages
- The benzenesulfonyl group in the target compound differs from sulfanyl (-S-) linkages in analogs like 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide ().
Physicochemical and Crystallographic Insights
Biological Activity
2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities, and a benzenesulfonamide group that enhances its interaction with biological targets. The general structure can be represented as follows:
Anticancer Activity
Research has indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through the modulation of various signaling pathways.
- Case Study : A study on related benzothiazole compounds demonstrated their ability to inhibit cell proliferation in breast cancer cells by inducing G2/M phase arrest and promoting apoptosis via the mitochondrial pathway.
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Compounds with this functional group have been shown to inhibit bacterial growth by targeting folic acid synthesis pathways.
- Research Findings : A comparative analysis of sulfonamide derivatives revealed that modifications in the benzothiazole structure significantly enhance their antibacterial efficacy against Gram-positive and Gram-negative bacteria.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism.
- Receptor Modulation : It may bind to various receptors, modulating their activity and influencing downstream signaling pathways associated with cell survival and proliferation.
Comparative Analysis with Similar Compounds
A comparison of this compound with other benzothiazole derivatives reveals varying degrees of biological activity based on structural differences:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | High anticancer | Apoptosis induction |
| Compound B | Moderate antibacterial | Folic acid synthesis inhibition |
| This compound | Potentially high anticancer and antimicrobial | Enzyme inhibition, receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
